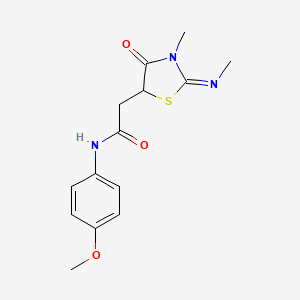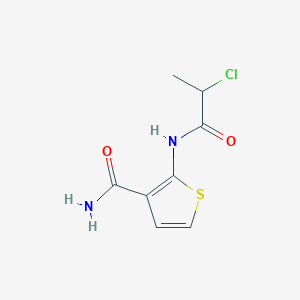![molecular formula C17H16N2OS B2774431 3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 380342-36-9](/img/structure/B2774431.png)
3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Chemical Transformations
One area of research involves the synthesis and transformations of hetarylquinolines, which are constructed on the basis of substituted 2-{4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ylidene}hydrazinocarbothioamides. These reactions yield benzene ring–substituted 2-methyl-3-[(2-methyl-1H-indol-3-yl)methyl]-4-(methylsulfanyl)quinolines and 4-[2-methyl-4-(ethylsulfanyl)quinolin-3-yl]butan-2-ones, highlighting the chemical versatility and potential for creating a variety of bioactive molecules (Aleqsanyan & Hambardzumyan, 2021).
Antimicrobial Applications
Research has also delved into the antimicrobial potential of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinolin-2-one moiety. These compounds have been evaluated for their in vitro antibacterial and antifungal activities against standard drugs, showing potent activity against various microbes. Particularly, compounds substituted with halogen groups at the para position of the phenylquinoline ring exhibited significant antimicrobial activity (Ghosh, Verma, Mukerjee, & Mandal, 2015).
Catalytic Applications
In catalysis, silica-bonded N-propylsulfamic acid has been employed as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. This showcases the compound's role in facilitating environmentally friendly and efficient synthetic routes (Niknam, Jafarpour, & Niknam, 2011).
Antituberculosis and Cytotoxicity Studies
Another noteworthy application is in antituberculosis and cytotoxicity studies. 3-Heteroarylthioquinoline derivatives have been synthesized and screened for in vitro activity against Mycobacterium tuberculosis, with certain compounds demonstrating significant activity. These studies not only underline the compound's potential in combating tuberculosis but also its safety profile, as evaluated against mouse fibroblast cell lines (Chitra et al., 2011).
Mechanism of Action
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it might interact with its targets by inhibiting electron transport, which is a crucial process in cellular respiration .
Biochemical Pathways
Given that similar compounds inhibit mitochondrial complex i, it can be inferred that this compound might affect pathways related to energy production in cells .
Result of Action
Based on the action of similar compounds, it can be inferred that it might disrupt energy production in cells, leading to potential fungicidal activity .
properties
IUPAC Name |
3-(4-propan-2-ylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11(2)12-7-9-13(10-8-12)19-16(20)14-5-3-4-6-15(14)18-17(19)21/h3-11H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBRXGGYKUWGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

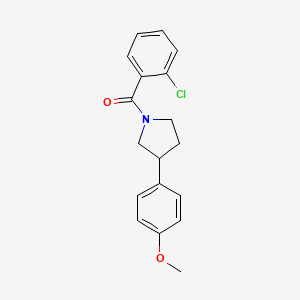
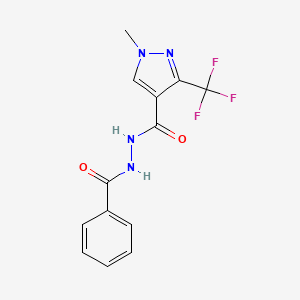
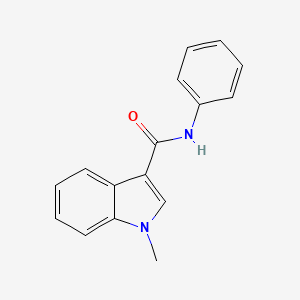
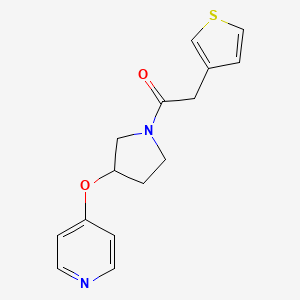
![7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
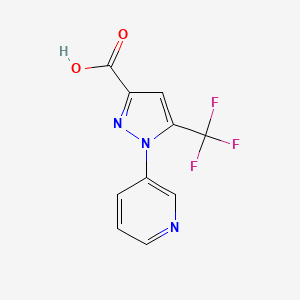
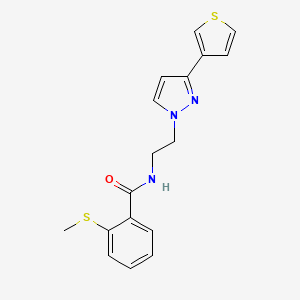
![1-(tert-butyl)-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2774359.png)
![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2774362.png)
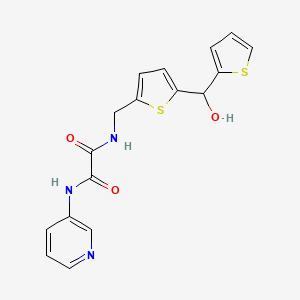
![4-[(diethylamino)sulfonyl]-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzamide](/img/structure/B2774364.png)
![N-Methyl-1-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2774365.png)
